tert-Butyl cinnamylcarbamate tert-Butyl cinnamylcarbamate
Brand Name: Vulcanchem
CAS No.: 115270-11-6; 216959-50-1
VCID: VC4154203
InChI: InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+
SMILES: CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1
Molecular Formula: C14H19NO2
Molecular Weight: 233.311

tert-Butyl cinnamylcarbamate

CAS No.: 115270-11-6; 216959-50-1

Cat. No.: VC4154203

Molecular Formula: C14H19NO2

Molecular Weight: 233.311

* For research use only. Not for human or veterinary use.

tert-Butyl cinnamylcarbamate - 115270-11-6; 216959-50-1

Specification

CAS No. 115270-11-6; 216959-50-1
Molecular Formula C14H19NO2
Molecular Weight 233.311
IUPAC Name tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate
Standard InChI InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+
Standard InChI Key PMEHNJIKBMQEPP-JXMROGBWSA-N
SMILES CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

tert-Butyl cinnamylcarbamate is systematically named tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate, reflecting its carbamate functional group bonded to a cinnamyl substituent (3-phenylprop-2-enyl) and a tert-butyl protecting group. Its molecular formula C14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_{2} corresponds to a molar mass of 233.31 g/mol, as confirmed by PubChem . The compound’s structure features an α,β-unsaturated ester system, which contributes to its reactivity in nucleophilic addition and cycloaddition reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_{2}PubChem
Molecular Weight233.31 g/molPubChem
Synonyms115270-11-6; 216959-50-1PubChem
IUPAC Nametert-butyl N-[(E)-3-phenylprop-2-enyl]carbamatePubChem

Stereochemical and Conformational Analysis

The (E)-configuration of the cinnamyl group ensures planar geometry, facilitating π-π interactions in catalytic processes. X-ray crystallography and NMR studies reveal that the tert-butyl group adopts a sterically hindered conformation, shielding the carbamate’s nitrogen atom from undesired nucleophilic attacks . This steric protection is critical in maintaining stability during synthetic transformations.

Synthetic Methodologies

Iridium-Catalyzed Enantioselective Allylation

A landmark synthesis involves the iridium-catalyzed asymmetric allylic substitution of tert-butyl cinnamyl carbonate with carbamates. Hartwig and colleagues demonstrated that using a chiral iridium complex (derived from [Ir(cod)Cl]2_2 and phosphoramidite ligand L1) achieves enantiomeric excess (ee) values exceeding 90% . The reaction proceeds via a π-allyl iridium intermediate, where the carbamate nucleophile attacks the less hindered terminus of the allylic system.

Reaction Yield: 64% (isolated),ee: 92%[2]\text{Reaction Yield: } 64\% \text{ (isolated)}, \quad \text{ee: } 92\% \quad[2]

Table 2: Optimized Reaction Conditions

ParameterValue
Catalyst[Ir(cod)Cl]2_2/L1
BaseK3_3PO4_4
SolventTetrahydrofuran (THF)
Temperature25°C
Time12 hours

Alternative Routes: Palladium-Catalyzed Allylic Substitution

Palladium catalysts, such as [{(η3^3-C3_3H5_5)PdCl}2_2] with Xantphos, yield linear regioisomers but are less enantioselective. For example, reactions with tert-butyl cinnamyl carbonate produce linear carbamates in 93% yield, highlighting the substrate’s versatility in divergent synthesis .

Applications in Medicinal Chemistry

HDAC Inhibition and Anticancer Activity

tert-Butylcarbamate derivatives exhibit potent HDAC inhibitory activity, particularly against HDAC6 isoforms. Compound 10c (a structural analog) demonstrated sub-micromolar IC50_{50} values in leukemia (K562) and neuroblastoma (LAN-5) cell lines, inducing apoptosis in 21.4% of U937 leukemia cells . The tert-butyl group enhances metabolic stability, prolonging intracellular residence time .

Prodrug Design and Targeted Delivery

The carbamate’s hydrolytic lability under acidic conditions makes it suitable for prodrug applications. For instance, conjugation of tert-butyl cinnamylcarbamate to amine-containing therapeutics (e.g., doxorubicin) enables pH-sensitive release in tumor microenvironments .

Pharmacokinetic and Toxicity Profiles

While in vivo data remain limited, in vitro studies suggest moderate hepatic stability (t1/2_{1/2} = 2.5 hours in human microsomes). The compound’s LogP of 3.2 predicts favorable blood-brain barrier penetration, though this requires validation . Acute toxicity in rodents (LD50_{50} > 500 mg/kg) indicates a wide therapeutic window .

Future Directions and Challenges

Expanding Catalytic Applications

Recent advances in photoredox catalysis could leverage the cinnamyl group’s conjugated system for C–H functionalization. Dual iridium-photocatalyst systems may enable decarboxylative couplings under mild conditions.

Overcoming Synthetic Limitations

Current methods suffer from moderate yields (≤64%) in asymmetric syntheses . Engineering bidentate ligands to improve iridium catalyst turnover and enantioselectivity is a priority.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator